2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid 2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2193060-72-7
VCID: VC7792980
InChI: InChI=1S/C11H15N3O4/c1-6-7(8(15)16)5-12-9(13-6)14-10(17)18-11(2,3)4/h5H,1-4H3,(H,15,16)(H,12,13,14,17)
SMILES: CC1=NC(=NC=C1C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C11H15N3O4
Molecular Weight: 253.258

2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid

CAS No.: 2193060-72-7

Cat. No.: VC7792980

Molecular Formula: C11H15N3O4

Molecular Weight: 253.258

* For research use only. Not for human or veterinary use.

2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid - 2193060-72-7

Specification

CAS No. 2193060-72-7
Molecular Formula C11H15N3O4
Molecular Weight 253.258
IUPAC Name 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C11H15N3O4/c1-6-7(8(15)16)5-12-9(13-6)14-10(17)18-11(2,3)4/h5H,1-4H3,(H,15,16)(H,12,13,14,17)
Standard InChI Key WSGLMLSMFAYKFA-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2-{[(tert-Butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid has the molecular formula C₁₂H₁₇N₃O₄ and a molecular weight of 267.28 g/mol . Its structure comprises a pyrimidine ring substituted at positions 2, 4, and 5 (Figure 1). The Boc group (-O(C(CH₃)₃)CO-) protects the amino moiety, while the carboxylic acid (-COOH) and methyl (-CH₃) groups enhance reactivity and steric effects .

Table 1: Key Identifiers of the Compound

PropertyValue
CAS Number1240596-36-4
Molecular FormulaC₁₂H₁₇N₃O₄
Molecular Weight267.28 g/mol
SMILES NotationO=C(OC(C)(C)C)NCc1ncc(c(n1)C)C(=O)O

Structural Analysis

The pyrimidine ring’s electron-deficient nature is mitigated by the methyl group at position 4, which donates electrons through hyperconjugation. The Boc group at position 2 introduces steric bulk, protecting the amine during synthetic reactions . The carboxylic acid at position 5 enables salt formation or esterification, broadening its utility in drug design .

Synthesis and Manufacturing Considerations

Synthetic Pathways

While direct synthesis details are scarce in the literature, analogous Boc-protected pyrimidines suggest a multi-step approach:

  • Aminomethylation: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Carboxylic Acid Formation: Oxidation or hydrolysis of a precursor ester or nitrile group .

Industrial-Scale Production

A related compound, (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid, was synthesized using green chemistry principles, achieving 100 kg batch capacities . Similar strategies—such as solvent-free crystallization and hydrogen bond-driven purification—could apply to the target compound.

Physicochemical Properties

Solubility and Stability

Boc-protected compounds are typically lipophilic, favoring solubility in dichloromethane or tetrahydrofuran. The carboxylic acid group may enhance water solubility at physiological pH . Stability studies for analogs indicate decomposition above 150°C, with the Boc group cleaving under acidic conditions .

Table 2: Comparative Properties of Related Compounds

Compound (CAS)Molecular FormulaMolecular WeightKey Substituents
1240596-36-4 C₁₂H₁₇N₃O₄267.284-CH₃, 5-COOH, 2-Boc-NH-CH₂
2919947-47-8 C₁₃H₁₉N₃O₄281.314,6-diCH₃, 5-COOH, 2-Boc-NH-CH₂
1240594-58-4 C₁₁H₁₅N₃O₄253.255-COOH, 2-Boc-NH-CH₂

Spectroscopic Data

  • IR: Expected peaks include N-H stretch (~3350 cm⁻¹), C=O (Boc, ~1700 cm⁻¹), and carboxylic acid O-H (~2500–3000 cm⁻¹) .

  • NMR: ¹H NMR would show tert-butyl singlet (δ 1.4 ppm), pyrimidine protons (δ 8–9 ppm), and methyl group (δ 2.5 ppm) .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The Boc group’s orthogonality makes the compound valuable in peptide synthesis and prodrug design. For example, Boc-protected intermediates are pivotal in antiviral agents like Velpatasvir . The carboxylic acid facilitates conjugation to carriers or activation for amide bond formation .

Drug Design Implications

The methyl group at position 4 may improve metabolic stability by hindering cytochrome P450 oxidation. Comparative studies with the 4,6-dimethyl analog (CAS 2919947-47-8) suggest enhanced crystallinity and shelf life .

Comparative Analysis with Structural Analogs

Impact of Methyl Substitution

The 4-methyl group in the target compound reduces ring electron deficiency compared to the non-methylated analog (CAS 1240594-58-4), potentially altering reactivity in nucleophilic substitutions . The 4,6-dimethyl variant (CAS 2919947-47-8) shows increased molecular weight and lipophilicity, impacting bioavailability .

Functional Group Interplay

The Boc group’s steric bulk limits unwanted side reactions, while the carboxylic acid enables diverse derivatization. In contrast, esterified analogs (e.g., methyl esters) offer better membrane permeability but require hydrolysis for activation .

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